(3S,4R)-3-Methoxy-4-methylpiperidine
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Overview
Description
(3S,4R)-3-Methoxy-4-methylpiperidine is a chiral piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The specific stereochemistry of this compound makes it an interesting compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Methoxy-4-methylpiperidine can be achieved through several methods. One efficient method involves the use of a lipase-mediated resolution protocol. This method starts with the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine from commercially available diallylamine, followed by ring-closing metathesis (RCM) via SN2 displacement reactions . The use of Pseudomonas cepacia lipase immobilized on diatomaceous earth (Amano PS-D) provides the desired enantiomer in excellent enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Methoxy-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
(3S,4R)-3-Methoxy-4-methylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Methoxy-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-3-Methoxy-4-methylaminopyrrolidine
- (3S,4S)-3-Methoxy-4-methylaminopyrrolidine
- (3R,4R)-3-Methoxy-4-methylaminopyrrolidine
Uniqueness
(3S,4R)-3-Methoxy-4-methylpiperidine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable for applications where stereochemistry plays a crucial role, such as in the development of chiral drugs .
Properties
IUPAC Name |
(3S,4R)-3-methoxy-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKJJJAWSBSAH-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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